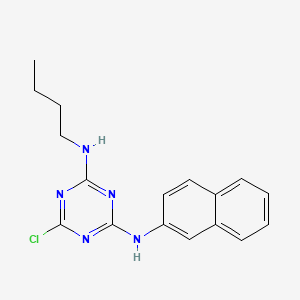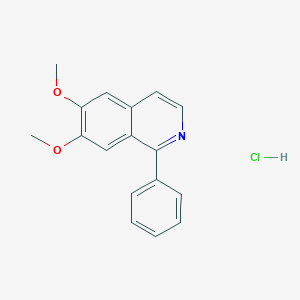![molecular formula C14H27NO2S2 B14494340 Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate CAS No. 63505-48-6](/img/structure/B14494340.png)
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes an octyl group, a dimethylcarbamothioyl group, and a propanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of a continuous flow reactor can enhance the reaction rate and yield. Additionally, the purification process may include distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, various substituted products.
Applications De Recherche Scientifique
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The dimethylcarbamothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butyrate: An ester with a similar structure, used in perfumes.
Uniqueness
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
63505-48-6 |
|---|---|
Formule moléculaire |
C14H27NO2S2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
octyl 3-(dimethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C14H27NO2S2/c1-4-5-6-7-8-9-11-17-13(16)10-12-19-14(18)15(2)3/h4-12H2,1-3H3 |
Clé InChI |
PQSOGQYOOLQPJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


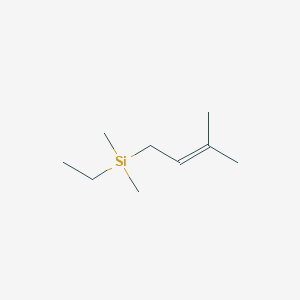
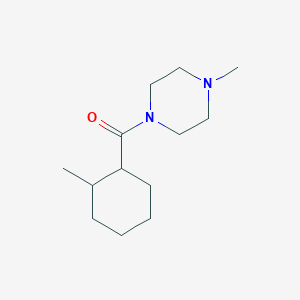

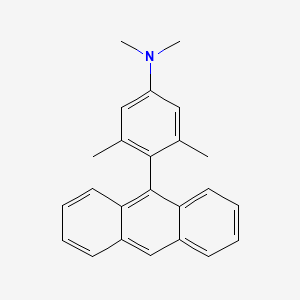

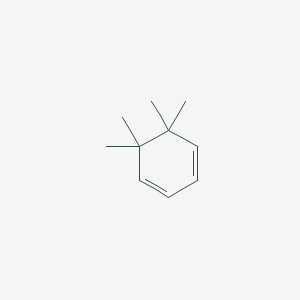
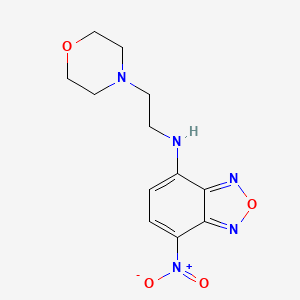
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
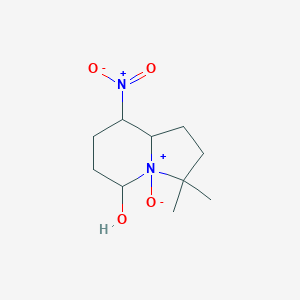
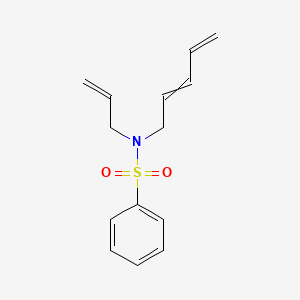
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
